Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
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Overview
Description
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features multiple functional groups, including fluorine atoms, phenoxy groups, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of fluorobenzene with phenol derivatives under conditions that promote nucleophilic aromatic substitution.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the fluorophenoxy intermediate with a methoxyphenyl derivative, often using a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate with a suitable benzyl halide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluorine atoms, potentially leading to defluorination under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Defluorinated products and reduced aromatic rings.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- exerts its effects depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-hydroxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-fluoro-2-(4-chlorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of fluorine atoms, phenoxy groups, and methoxyphenyl groups in Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- imparts distinct chemical and physical properties. These include enhanced stability, specific reactivity patterns, and potential for diverse applications in various fields.
Properties
CAS No. |
83492-95-9 |
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Molecular Formula |
C24H24F2O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-fluoro-2-(4-fluorophenoxy)-4-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]benzene |
InChI |
InChI=1S/C24H24F2O3/c1-24(2,18-5-9-20(27-3)10-6-18)16-28-15-17-4-13-22(26)23(14-17)29-21-11-7-19(25)8-12-21/h4-14H,15-16H2,1-3H3 |
InChI Key |
WQCKQNCLMBGJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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